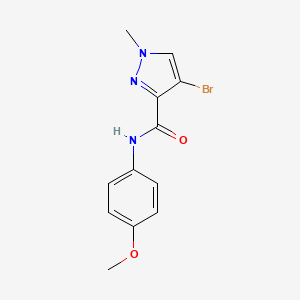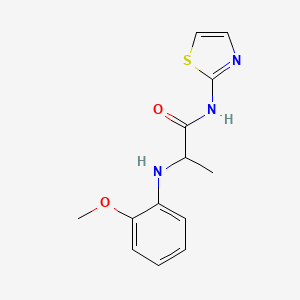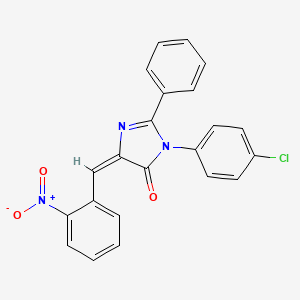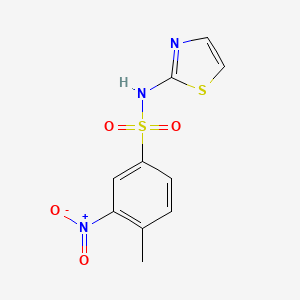
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BML-210, is a synthetic compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also modulates the expression of various genes involved in inflammation, apoptosis, and angiogenesis. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins. This compound has been shown to induce apoptosis in cancer cells and suppress angiogenesis. It has also been studied for its potential neuroprotective effects in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its specificity towards certain signaling pathways. It has been shown to selectively inhibit the activity of COX-2 and modulate the expression of various genes involved in inflammation and apoptosis. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One of the areas of research is its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration of this compound in these diseases. Another area of research is the development of more soluble analogs of this compound, which can improve its efficacy in certain experiments. Finally, the study of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 4-methoxyaniline in the presence of a coupling agent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, it has been studied for its potential neuroprotective effects in Parkinson's disease.
Propriétés
IUPAC Name |
4-bromo-N-(4-methoxyphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-16-7-10(13)11(15-16)12(17)14-8-3-5-9(18-2)6-4-8/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYONEXGWFOBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)


![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)

![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)

![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)
![4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4921594.png)
